Cyanine 3.18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

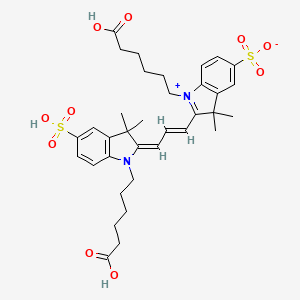

1-(5-carboxypentyl)-2-[(E,3E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N2O10S2/c1-34(2)26-22-24(48(42,43)44)16-18-28(26)36(20-9-5-7-14-32(38)39)30(34)12-11-13-31-35(3,4)27-23-25(49(45,46)47)17-19-29(27)37(31)21-10-6-8-15-33(40)41/h11-13,16-19,22-23H,5-10,14-15,20-21H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFNGAVPORGJOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44N2O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural Elucidation and Application of Cy3 Diacid(diso3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure, properties, and applications of Cy3 diacid(diso3), a fluorescent dye belonging to the cyanine family. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent labeling in their work.

Core Structure and Functionalization

Cy3 diacid(diso3), also known by synonyms such as diSulfo-Cy3 COOH and Sulfo-Cyanine3 Dicarboxylic Acid, is a symmetrical cyanine dye.[1] The foundational structure of Cy3 dyes consists of two indolenine rings linked by a three-methine bridge.[2] This conjugated system is responsible for the dye's characteristic orange-red fluorescence. The "diacid(diso3)" designation indicates the presence of two carboxylic acid (-COOH) groups and two sulfonic acid (-SO3H) groups.

The sulfonic acid groups are typically located at the 5 and 5' positions of the indolenine rings, which significantly increases the water solubility of the dye.[] The carboxylic acid functionalities are generally appended to the nitrogen atoms of the indolenine rings through an alkyl linker, providing a site for conjugation to biomolecules. The structure is overall symmetrical.[][4]

Below is a diagram representing the chemical structure of Cy3 diacid(diso3).

Physicochemical and Spectroscopic Properties

The quantitative data for Cy3 diacid(diso3) are summarized in the table below. These properties are crucial for designing and executing fluorescence-based experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C35H44N2O10S2 | [1][4] |

| Molecular Weight | 716.86 g/mol | [1] |

| Excitation Maximum (λex) | ~550 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ at ~550 nm | |

| Fluorescence Quantum Yield | ~0.15 | |

| CAS Number | 146397-17-3 / 762260-71-9 | [1][4] |

Experimental Protocols

Cy3 diacid(diso3) is a non-activated form of the dye. The carboxylic acid groups require activation to react with primary amines on biomolecules such as proteins and peptides. This is typically achieved through an in-situ activation step to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.

General Workflow for Biomolecule Labeling

The following diagram outlines a typical workflow for labeling a target protein with Cy3 diacid(diso3).

Signaling Pathways and Applications

It is important to note that Cy3 diacid(diso3) is a fluorescent labeling reagent and does not have a direct role in biological signaling pathways. Its primary function is to be covalently attached to a biomolecule of interest, allowing for its visualization and tracking in various experimental setups.

The high fluorescence intensity and photostability of Cy3 make it a valuable tool in a wide range of applications, including:

-

Fluorescence Microscopy: Imaging the localization and dynamics of labeled proteins, nucleic acids, or other molecules within cells and tissues.

-

Flow Cytometry: Quantifying and sorting cells based on the fluorescence intensity of labeled surface or intracellular markers.

-

Förster Resonance Energy Transfer (FRET): When paired with a suitable acceptor dye, Cy3 can be used to study molecular interactions and conformational changes.

-

Microarrays: Detecting the hybridization of labeled nucleic acids to a solid support.

Due to its diacid functionality, this dye is particularly useful for creating cross-linked conjugates or for applications where a bifunctional linker is required. The sulfonate groups ensure high water solubility, which is advantageous for labeling biomolecules in aqueous buffers and reduces the tendency of the dye to aggregate.

References

An In-depth Technical Guide to Cy3 Diacid(diso3): Chemical Properties and Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Cy3 diacid(diso3), a fluorescent dye widely utilized in biological and biomedical research. This document details the dye's specifications, experimental protocols for its application, and visual representations of key processes to support researchers in its effective implementation.

Core Chemical and Physical Properties

Cy3 diacid(diso3), also known as sulfo-Cy3 carboxylic acid, is a water-soluble, orange-fluorescent dye belonging to the cyanine family. The presence of two sulfonate groups and a carboxylic acid moiety enhances its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments. Its fluorescence is characterized by a high quantum yield and strong photostability, rendering it a robust tool for various fluorescence-based applications.

Quantitative Specifications

The following tables summarize the key quantitative data for Cy3 diacid(diso3) and its non-sulfonated counterpart, Cy3 carboxylic acid, for comparative purposes.

Table 1: Spectroscopic Properties

| Property | Cy3 diacid(diso3) / Sulfo-Cy3 carboxylic acid | Cy3 carboxylic acid (non-sulfonated) |

| Excitation Maximum (λex) | ~548 - 555 nm | ~555 nm |

| Emission Maximum (λem) | ~563 - 570 nm | ~570 nm |

| Molar Absorptivity (ε) | ~150,000 - 162,000 cm-1M-1 | ~150,000 cm-1M-1 |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.31 | ~0.31 |

Table 2: Physicochemical Properties

| Property | Cy3 diacid(diso3) / Sulfo-Cy3 carboxylic acid | Cy3 carboxylic acid (non-sulfonated) |

| Molecular Formula | C30H35N2NaO8S2 | C30H36N2O2 |

| Molecular Weight | ~638.7 g/mol | ~456.6 g/mol |

| Solubility | Water, DMSO, DMF | DMSO, DMF, Dichloromethane (DCM) |

| Storage Conditions | -20°C, protected from light | -20°C, protected from light |

Fluorescence Mechanism: A Jablonski Diagram Perspective

The fluorescence of Cy3 diacid(diso3) can be conceptually understood through a Jablonski diagram. Upon absorption of a photon of light, the molecule is elevated from its electronic ground state (S0) to an excited singlet state (S1). Following a rapid, non-radiative internal conversion to the lowest vibrational level of the excited state, the molecule returns to the ground state through the emission of a photon, a process known as fluorescence.

Caption: Jablonski diagram illustrating the fluorescence process of Cy3.

Experimental Protocols

Protein Labeling with Cy3 diacid(diso3) via Carbodiimide Chemistry

This protocol outlines the covalent conjugation of Cy3 diacid(diso3) to a primary amine on a protein, such as an antibody, using a two-step carbodiimide reaction.

Materials:

-

Cy3 diacid(diso3)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Methodology:

-

Dye Activation:

-

Dissolve Cy3 diacid(diso3) in DMSO to prepare a stock solution (e.g., 10 mg/mL).

-

In a microcentrifuge tube, combine Cy3 diacid(diso3), EDC, and NHS (or sulfo-NHS) in Activation Buffer. A molar ratio of approximately 1:10:25 (Dye:EDC:NHS) is a good starting point.

-

Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Protein Conjugation:

-

Immediately add the activated Cy3-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, typically ranging from 5:1 to 20:1.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation.

-

-

Quenching and Purification:

-

Add Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

-

Purify the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

-

Caption: Workflow for labeling a protein with Cy3 diacid(diso3).

Immunofluorescence Staining with a Cy3-Labeled Antibody

This protocol provides a general workflow for using a Cy3-labeled antibody for immunofluorescence staining of cultured cells.

Materials:

-

Cells cultured on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Cy3-labeled primary or secondary antibody

-

Antifade mounting medium

Methodology:

-

Cell Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with Fixation Solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (for intracellular targets):

-

Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Antibody Incubation:

-

Dilute the Cy3-labeled antibody in Blocking Buffer to the desired concentration.

-

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

-

-

Washing:

-

Wash the cells three to five times with PBS, with each wash lasting 5 minutes, to remove unbound antibodies.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

-

Caption: General workflow for immunofluorescence staining.

This guide provides foundational information and protocols for the use of Cy3 diacid(diso3). Researchers are encouraged to optimize these protocols for their specific experimental systems and applications to achieve the best results.

An In-depth Technical Guide to the Excitation and Emission Spectra of Cy3 Diacid (diso3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Cyanine-3 (Cy3) diacid (diso3), a widely used orange-fluorescent dye in biological research. This document details the core spectral characteristics, provides in-depth experimental protocols for its spectral measurement, and outlines a common application workflow.

Core Spectral Properties of Cy3 Diacid (diso3)

Cy3 diacid is a bright, water-soluble, and pH-insensitive fluorescent dye from pH 4 to pH 10. Its robust fluorescence and stability make it a valuable tool for labeling nucleic acids, proteins, and antibodies in various applications, including fluorescence microscopy, flow cytometry, and FRET analysis.

Quantitative Spectral Data

The key spectral characteristics of Cy3 diacid (diso3) are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for microscopy, and interpreting fluorescence data.

| Property | Value | Reference |

| Excitation Maximum (λex) | 555 nm | [1] |

| Emission Maximum (λem) | 572 nm | [1] |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.15 (in aqueous buffer) | [2] |

| Recommended Excitation Laser | 532 nm or 555 nm | [1] |

| Recommended Filter Set | TRITC (tetramethylrhodamine) | [1] |

Experimental Protocols

This section provides detailed methodologies for the spectral characterization of Cy3 diacid and a common application in immunofluorescence.

Protocol 1: Measurement of Excitation and Emission Spectra

This protocol outlines the steps to determine the excitation and emission spectra of Cy3 diacid (diso3) using a spectrofluorometer.

Materials:

-

Cy3 diacid (diso3)

-

Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Spectrofluorometer

-

Quartz fluorescence cuvette (1 cm path length)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Cy3 diacid (diso3) in the chosen spectroscopic grade solvent.

-

Prepare a series of dilutions from the stock solution. The final concentration for spectral measurement should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[3]

-

Prepare a blank sample containing only the solvent.

-

-

Instrument Setup (Spectrofluorometer):

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable output.

-

Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.

-

Set the photomultiplier tube (PMT) voltage to an appropriate level to maximize signal without saturating the detector. This can be optimized using a sample with known fluorescence.

-

-

Measuring the Emission Spectrum:

-

Place the blank cuvette in the spectrofluorometer and record a blank scan over the desired emission range to measure any background signal from the solvent.

-

Replace the blank with the Cy3 diacid sample cuvette.

-

Set the excitation wavelength to a value slightly below the expected maximum (e.g., 550 nm).

-

Scan the emission monochromator over a range that covers the expected emission of Cy3 (e.g., 560 nm to 700 nm).

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Measuring the Excitation Spectrum:

-

Keep the Cy3 diacid sample cuvette in the spectrofluorometer.

-

Set the emission monochromator to the determined emission maximum (λem, e.g., 572 nm).

-

Scan the excitation monochromator over a range that covers the expected absorption of Cy3 (e.g., 450 nm to 560 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample's emission spectrum to correct for background fluorescence.

-

The corrected spectra will provide the accurate excitation and emission maxima for Cy3 diacid (diso3) under the specific experimental conditions.

-

Protocol 2: Immunofluorescence Staining of Cells with a Cy3-Conjugated Secondary Antibody

This protocol describes a general workflow for immunofluorescence (IF) to visualize a target protein in cultured cells using a primary antibody and a Cy3-labeled secondary antibody.

Materials:

-

Cultured cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

-

Primary antibody specific to the target protein

-

Cy3-conjugated secondary antibody that recognizes the primary antibody's host species

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filter sets for DAPI and Cy3

Procedure:

-

Cell Preparation and Fixation:

-

Wash the cells on coverslips three times with PBS.

-

Fix the cells by incubating with fixation buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (for intracellular targets):

-

Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS.

-

-

Secondary Antibody Incubation:

-

Dilute the Cy3-conjugated secondary antibody in blocking buffer. Protect the antibody from light from this point forward.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS in the dark.

-

-

Counterstaining and Mounting:

-

Incubate the cells with a diluted solution of DAPI for 5 minutes at room temperature in the dark to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with filter sets for DAPI (blue channel) and Cy3 (red channel).

-

Capture images for analysis of protein localization.

-

Visualizations

The following diagrams illustrate the experimental workflow for immunofluorescence.

Caption: Workflow for immunofluorescence staining.

This guide provides foundational knowledge and practical protocols for the use of Cy3 diacid (diso3) in research. For specific applications, further optimization of the provided protocols may be necessary.

References

Technical Guide: Photophysical Properties of Cy3 Diacid (diso3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield and extinction coefficient of Cyanine3 (Cy3) diacid, a fluorescent dye critical for various applications in research and drug development. This document details the photophysical parameters, the experimental methodologies for their determination, and a logical workflow for these measurements.

Core Photophysical Parameters

The performance of a fluorescent molecule is defined by its ability to absorb and emit light, quantified by its extinction coefficient and quantum yield, respectively. Cy3 diacid, also known as diSulfo-Cy3 carboxylic acid, is a water-soluble derivative of the Cy3 dye, engineered for stability and brightness in aqueous environments.

Data Summary

The following table summarizes the key quantitative data for Cy3 diacid (diso3).

| Parameter | Value | Units |

| Molar Extinction Coefficient (ε) | 150,000 - 162,000 | cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | 0.1 - 0.15 | - |

| Excitation Maximum (λex) | ~548 - 555 | nm |

| Emission Maximum (λem) | ~563 - 572 | nm |

Note: The exact values can vary slightly depending on the solvent, pH, and conjugation state of the dye.

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is paramount for the quantitative use of fluorescent dyes. The following sections outline the standard experimental protocols for these measurements.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

-

Calibrated spectrophotometer

-

Quartz cuvettes with a defined path length (e.g., 1 cm)

-

High-purity Cy3 diacid (diso3)

-

Appropriate solvent (e.g., water, DMSO, DMF)[1]

-

Analytical balance and volumetric flasks for precise concentration preparation

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Cy3 diacid in the chosen solvent. The concentration should be high enough to allow for accurate weighing.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to create a set of standards with known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a range of wavelengths that includes the expected absorption maximum of Cy3 (~550 nm).

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Plot the measured absorbance at λmax against the corresponding molar concentration of the dye.

-

Perform a linear regression on the data points.

-

According to the Beer-Lambert law, A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length. The slope of the resulting line will be equal to the molar extinction coefficient (assuming a path length of 1 cm).[2]

-

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[3] It is typically measured using a comparative method with a well-characterized fluorescence standard.

Materials:

-

Calibrated spectrofluorometer with an integrating sphere[4]

-

Quartz cuvettes

-

High-purity Cy3 diacid (diso3) (the sample)

-

A suitable fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, which has a similar excitation and emission range)[4]

-

Solvent matching that of the standard if possible, or careful selection of a solvent for the sample.

Procedure:

-

Solution Preparation: Prepare dilute solutions of both the Cy3 diacid sample and the fluorescence standard. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength using a spectrophotometer.

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer.

-

Record the fluorescence emission spectrum of the solvent blank, the standard, and the sample over the entire emission range.

-

It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for both the standard and the sample.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for both the sample and the standard.

-

Correct the integrated fluorescence intensities for the absorbance of the solutions at the excitation wavelength.

-

The quantum yield of the sample (Φsample) can be calculated using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the quantum yield and extinction coefficient of Cy3 diacid.

References

In-Depth Technical Guide: Synthesis and Purification of Cy3 Diacid (diso3)

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis and purification of Cy3 diacid (diso3), a fluorescent dye critical for various applications in biological research and medical diagnostics. This document provides in-depth experimental protocols, quantitative data, and visual representations of the synthesis and purification workflows.

Overview

Cy3 diacid (diso3), also known as sulfo-Cyanine3 carboxylic acid, is a water-soluble, orange-fluorescent dye. Its two sulfonic acid groups enhance its hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments. The two carboxylic acid functionalities allow for conjugation to primary amines on target molecules like proteins, peptides, and modified oligonucleotides, typically after activation as N-hydroxysuccinimide (NHS) esters.

Key Properties of Cy3 Diacid (diso3):

| Property | Value | Reference |

| Molecular Weight | ~630.77 g/mol | [1] |

| Excitation Maximum (λmax) | ~555 nm | [2] |

| Emission Maximum (λmax) | ~572 nm | [2] |

| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [2] |

| Solubility | Water, DMSO, DMF | [2] |

Synthesis of Cy3 Diacid (diso3)

The synthesis of Cy3 diacid (diso3) is a multi-step process that begins with the preparation of a sulfonated and N-alkylated indoleninium precursor, followed by a condensation reaction to form the cyanine dye backbone.

Synthesis of the Indoleninium Precursor

The key precursor for the synthesis is 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate. This is synthesized in two main steps: the sulfonation of 2,3,3-trimethylindolenine and its subsequent N-alkylation.

Step 1: Synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic acid

This initial step involves the sulfonation of 2,3,3-trimethylindolenine. While detailed reaction conditions can vary, a general procedure involves reacting 2,3,3-trimethylindolenine with a sulfonating agent such as fuming sulfuric acid.

Step 2: Synthesis of 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

This step involves the N-alkylation of the sulfonated indolenine with a carboxy-functionalized alkyl halide.

Experimental Protocol:

-

A mixture of 2,3,3-trimethyl-3H-indole-5-sulfonic acid and 6-bromohexanoic acid is prepared in a suitable solvent, such as acetonitrile.

-

The reaction mixture is refluxed for an extended period, typically 24 hours, to facilitate the quaternization of the indolenine nitrogen.

-

The solvent is removed under reduced pressure, yielding a residue.

-

The residue is washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a solvent mixture like acetone/diethyl ether.

Expected Yield: Approximately 75-80%

Synthesis of Cy3 Diacid (diso3) via Condensation

The final step in the synthesis is the condensation of two molecules of the indoleninium precursor with a trimethine bridge-forming reagent. A common reagent for this purpose is malonaldehyde bis(dimethyl acetal) or glutaconaldehyde dianil hydrochloride.

Experimental Protocol:

-

Two equivalents of 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate are dissolved in a suitable solvent, such as pyridine or a mixture of acetic anhydride and acetic acid.

-

One equivalent of the trimethine bridge-forming reagent (e.g., malonaldehyde bis(dimethyl acetal)) is added to the solution.

-

A base, such as triethylamine or sodium acetate, is often added to catalyze the condensation reaction.

-

The reaction mixture is heated, typically at reflux, for several hours. The progress of the reaction can be monitored by the appearance of the characteristic deep orange/red color of the Cy3 dye.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then subjected to purification.

Expected Yield: 30-40% after initial purification.

Purification of Cy3 Diacid (diso3)

Due to the highly polar nature of the di-sulfonated and di-carboxylated Cy3 dye, purification can be challenging. A combination of solid-phase extraction and preparative high-performance liquid chromatography (HPLC) is generally employed.

Initial Purification: Solid-Phase Extraction (SPE)

An initial clean-up step using a C18 Sep-Pak cartridge can be used to remove some impurities and desalt the sample.

Experimental Protocol:

-

Column Conditioning: A C18 Sep-Pak cartridge is washed sequentially with 10 mL of acetonitrile and 10 mL of deionized water.

-

Sample Loading: The crude reaction mixture is dissolved in a minimal amount of water and loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with deionized water to remove highly polar impurities and salts.

-

Elution: The Cy3 diacid is eluted with a solution of acetonitrile in water (e.g., 50% acetonitrile). The colored fraction is collected.

Final Purification: Preparative Reverse-Phase HPLC

The final purification is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol:

-

Column: A preparative C18 column is used.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low percentage of B to a higher percentage of B is used to elute the product. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for preparative columns.

-

Detection: The elution is monitored at the absorption maximum of Cy3, around 555 nm.

-

Fraction Collection: The main peak corresponding to the Cy3 diacid (diso3) is collected.

-

Post-Purification: The collected fractions are pooled, and the solvent is removed by lyophilization to yield the purified product as a dark red solid.

Purity Assessment: The purity of the final product should be assessed by analytical HPLC, with an expected purity of ≥95%.

Data Summary

| Step | Product | Typical Yield | Purity |

| N-alkylation | 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate | 75-80% | >90% after recrystallization |

| Condensation | Crude Cy3 diacid (diso3) | 30-40% | Variable |

| Purification | Purified Cy3 diacid (diso3) | >95% (HPLC) | ≥95% |

Visualized Workflows

Caption: Overall workflow for the synthesis and purification of Cy3 diacid (diso3).

Caption: Detailed workflow for the purification of Cy3 diacid (diso3).

References

Cy3 diacid(diso3) CAS number and molecular weight

An In-depth Technical Guide to Cy3 Diacid(diso3) for Researchers and Drug Development Professionals

This guide provides comprehensive information on the fluorescent dye Cy3 diacid(diso3), including its chemical properties, detailed experimental protocols for its use in various research applications, and a visual representation of a common experimental workflow. This information is intended for researchers, scientists, and professionals involved in drug development who utilize fluorescence-based techniques.

Core Properties of Cy3 Diacid(diso3)

Cy3 diacid(diso3) is a derivative of the cyanine dye Cy3, characterized by the presence of two carboxylic acid and two sulfonic acid groups. These functional groups render the molecule highly soluble in aqueous buffers, which is advantageous for biological applications as it minimizes aggregation and non-specific binding. The sulfonic acid groups are ionized at physiological pH, contributing to the high water solubility, while the carboxylic acid groups provide reactive handles for covalent conjugation to biomolecules.

Data Presentation

The key quantitative data for Cy3 diacid(diso3) are summarized in the table below.

| Property | Value |

| CAS Number | 146397-17-3 |

| Molecular Formula | C₃₅H₄₄N₂O₁₀S₂ |

| Molecular Weight | 716.86 g/mol |

| Excitation Maximum (λex) | ~550 nm |

| Emission Maximum (λem) | ~570 nm |

Experimental Protocols

Detailed methodologies for common applications of Cy3 diacid(diso3) are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.

Protein Labeling via Amide Coupling

This protocol describes the covalent labeling of proteins on primary amines (e.g., the N-terminus or the side chain of lysine residues) using Cy3 diacid(diso3) following activation of its carboxylic acid groups.

Materials:

-

Cy3 diacid(diso3)

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

N-Hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Quenching reagent (e.g., Tris or hydroxylamine)

Procedure:

-

Activate Cy3 diacid(diso3):

-

Dissolve Cy3 diacid(diso3) in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

-

Add a 1.2-fold molar excess of NHS or TSTU.

-

Add a 1.2-fold molar excess of DCC or EDC.

-

Incubate the reaction for 1-2 hours at room temperature in the dark to form the NHS-ester of Cy3.

-

-

Prepare the Protein:

-

Dissolve the protein of interest in a suitable amine-free buffer at a concentration of 1-10 mg/mL. The buffer pH should be between 7.2 and 8.0 for efficient labeling of primary amines.

-

-

Conjugation Reaction:

-

Add the activated Cy3-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 5-10 fold molar excess of the dye is recommended.

-

Incubate the reaction for 1-2 hours at room temperature in the dark with gentle stirring.

-

-

Quench the Reaction:

-

Add a quenching reagent such as Tris buffer to a final concentration of 50-100 mM or hydroxylamine to a final concentration of 10 mM to stop the reaction by reacting with any unreacted dye.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will be visibly colored.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).

-

Fluorescence Microscopy

This protocol provides a general workflow for imaging cells labeled with a Cy3-conjugated probe.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Cy3-labeled probe (e.g., antibody, peptide, or oligonucleotide)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filter sets for Cy3 (e.g., excitation ~530-550 nm, emission ~560-600 nm)

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency on a suitable imaging substrate.

-

Wash the cells twice with PBS.

-

-

Fixation and Permeabilization (for fixed cell imaging):

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific binding.

-

-

Labeling:

-

Dilute the Cy3-labeled probe to the desired concentration in blocking buffer.

-

Incubate the cells with the diluted probe for 1-2 hours at room temperature or overnight at 4°C in the dark.

-

Wash the cells three times with PBS to remove unbound probe.

-

-

Mounting and Imaging:

-

Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter set for Cy3.

-

Mandatory Visualization

The following diagram illustrates a typical workflow for a Förster Resonance Energy Transfer (FRET) based assay to study protein-protein interactions using Cy3 as the donor fluorophore and a suitable acceptor like Cy5.

FRET experimental workflow for protein-protein interaction studies.

Unraveling the Di-sulfonated Cy3 Modification: A Technical Guide for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, Cyanine3 (Cy3) dyes have long been a staple for their bright orange-red fluorescence and versatility in labeling biomolecules. The strategic addition of sulfonate groups to the core Cy3 structure has given rise to derivatives with enhanced properties, significantly broadening their applicability in complex biological systems. This technical guide provides an in-depth exploration of the di-sulfonated (diso3) modification of Cy3 dyes, offering a comprehensive overview of its chemical nature, photophysical characteristics, and practical applications, complete with detailed experimental protocols and visual workflows.

The Core Advantage: Enhanced Hydrophilicity

The primary and most impactful consequence of the di-sulfonated modification on the Cy3 dye is the significant increase in its water solubility. The addition of two sulfonate (SO₃⁻) groups to the indolenine rings of the cyanine core structure imparts a strong hydrophilic character to the molecule. This enhanced aqueous solubility is a critical advantage when labeling proteins and other biomolecules that are sensitive to organic co-solvents, which are often required to dissolve non-sulfonated cyanine dyes. By eliminating the need for solvents like DMSO or DMF in the labeling reaction, di-sulfo-Cy3 minimizes the risk of protein denaturation and precipitation, leading to more reliable and reproducible conjugation outcomes.

Photophysical Properties: A Comparative Overview

The decision to use a non-sulfonated, mono-sulfonated, or di-sulfonated Cy3 dye often hinges on the specific requirements of the experiment. While all three variants exhibit similar spectral properties in the orange-red region of the spectrum, there are subtle but important differences in their photophysical parameters. The following table summarizes the key quantitative data for these Cy3 derivatives, allowing for a clear comparison.

| Property | Non-Sulfonated Cy3 | Mono-Sulfonated Cy3 (Sulfo-Cy3) | Di-Sulfonated Cy3 (di-sulfo-Cy3/diso3) |

| Excitation Maximum (λ_max,ex_) | ~550 nm | ~555 nm | ~548 nm |

| Emission Maximum (λ_max,em_) | ~570 nm | ~572 nm | ~563 nm |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | ~162,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.15 | ~0.10 | ~0.10 |

| Solubility | Low in water (requires organic co-solvent) | High in water | Very high in water |

Note: The exact photophysical properties can vary slightly depending on the specific chemical linkage, conjugation partner, and the local microenvironment.

Experimental Protocols: A Step-by-Step Guide to Protein Labeling

The following section provides a detailed methodology for a key application of di-sulfo-Cy3: the covalent labeling of proteins through an N-hydroxysuccinimide (NHS) ester functionalization.

Protocol: Amine-Reactive Labeling of Proteins with di-sulfo-Cy3 NHS Ester

This protocol is designed for labeling proteins with primary amines (e.g., lysine residues and the N-terminus).

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, HEPES, bicarbonate)

-

di-sulfo-Cy3 NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for initial dye reconstitution)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

-

Purification column (e.g., size-exclusion chromatography, dialysis cassette)

-

Spectrophotometer

Methodology:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing Tris or glycine will compete with the labeling reaction and must be removed, for example, by dialysis against the Reaction Buffer.

-

-

Dye Preparation:

-

Shortly before use, prepare a stock solution of the di-sulfo-Cy3 NHS Ester. Dissolve the dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

-

-

Labeling Reaction:

-

Adjust the protein solution to the optimal pH for the labeling reaction (pH 8.3-8.5) using the Reaction Buffer.

-

Add the reactive dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific protein and application, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

-

-

Purification of the Conjugate:

-

Following incubation, it is crucial to remove the unreacted dye. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

-

Alternatively, dialysis against a large volume of the storage buffer can be used to remove the free dye.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~548 nm). The following formula can be used:

Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

Dye Concentration (M) = A_max / ε_dye

DOL = Dye Concentration / Protein Concentration

Where:

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.

-

-

Visualizing the Workflow: From Reagents to Labeled Product

The following diagrams, created using the DOT language, illustrate the key logical and experimental workflows discussed in this guide.

Caption: Experimental workflow for protein labeling with di-sulfo-Cy3 NHS ester.

Caption: Logical relationship of the di-sulfonated modification and its benefits.

Applications in Research and Drug Development

The enhanced hydrophilicity and robust performance of di-sulfo-Cy3 make it an excellent choice for a variety of applications where maintaining protein integrity is paramount.

-

Immunofluorescence and Immunohistochemistry: The ability to label antibodies in purely aqueous conditions reduces the risk of aggregation and loss of binding affinity, leading to cleaner and more reliable staining in cellular and tissue imaging.

-

Flow Cytometry: Bright and stable conjugates of di-sulfo-Cy3 are well-suited for the detection and quantification of cell surface and intracellular markers.

-

Protein-Protein Interaction Studies: Techniques such as Förster Resonance Energy Transfer (FRET) benefit from well-defined and stable fluorescent labels on interacting protein partners.

-

Drug Development and Delivery: The conjugation of di-sulfo-Cy3 to therapeutic proteins or drug delivery vehicles allows for the tracking and quantification of their biodistribution and cellular uptake without compromising their biological activity.

The Core Principles of Cy3 Diacid (diso3) in Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of Cy3 diacid (diso3) in microscopy. Cy3, a member of the cyanine dye family, is a widely utilized fluorescent probe known for its bright orange-red emission, making it a valuable tool for visualizing and quantifying biological processes at the molecular level. The "diacid (diso3)" designation refers to the presence of two sulfonic acid groups, which significantly enhances the dye's water solubility, a crucial property for consistent and reliable labeling in aqueous biological environments.

Chemical and Spectroscopic Properties

Cy3 diacid (diso3) is a synthetic organic dye characterized by two nitrogen-containing heterocyclic rings linked by a three-methine chain. This conjugated system is responsible for its fluorescent properties. The addition of two sulfonate (SO3-) groups minimizes aggregation and improves its utility in labeling sensitive biomolecules like proteins and nucleic acids.

Key Spectroscopic and Photophysical Data

The following table summarizes the key quantitative properties of a commercially available and representative Cy3 diacid (diso3) analog, diSulfo-Cy3 carboxylic acid. These parameters are crucial for designing and optimizing fluorescence microscopy experiments.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 548 nm | [1] |

| Emission Maximum (λem) | 563 nm | [1] |

| Molar Extinction Coefficient | 162,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield | 0.1 | [1] |

| Recommended Laser Line | 532 nm or 555 nm | |

| Recommended Filter Set | TRITC (Tetramethylrhodamine) |

Experimental Protocols

Detailed methodologies are essential for the successful application of Cy3 diacid (diso3) in microscopy. Below are protocols for the two most common labeling strategies: amine labeling (targeting lysine residues) and thiol-reactive labeling (targeting cysteine residues), followed by a general protocol for immunofluorescence staining of cells.

Protocol 1: Amine-Reactive Labeling of Proteins with Cy3 Diacid (diso3) NHS Ester

This protocol is designed for conjugating Cy3 diacid (diso3) activated with an N-hydroxysuccinimide (NHS) ester to primary amines on a protein, such as an antibody.

Materials:

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Cy3 diacid (diso3) NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Quenching buffer: 1.0 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Dye Preparation: Immediately before use, dissolve the Cy3 diacid (diso3) NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the reactive dye.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).

Protocol 2: Thiol-Reactive Labeling of Proteins with Cy3 Diacid (diso3) Maleimide

This protocol is for labeling proteins with free sulfhydryl groups (cysteines) using a maleimide-activated Cy3 diacid (diso3).

Materials:

-

Protein with free thiols in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

-

(Optional) Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Cy3 diacid (diso3) maleimide

-

Anhydrous DMF or DMSO

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in a degassed buffer at 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-fold molar excess of TCEP for 30 minutes at room temperature. If using DTT, it must be removed by a desalting column before adding the dye.

-

Dye Preparation: Dissolve the Cy3 diacid (diso3) maleimide in DMF or DMSO to a concentration of 10 mg/mL immediately before use.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide dye to the protein solution.

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted dye by gel filtration using a column equilibrated with a suitable storage buffer.

-

Characterization: Determine the degree of labeling by spectrophotometry.

Protocol 3: Immunofluorescence Staining of Adherent Cells

This protocol describes the use of a Cy3 diacid (diso3)-conjugated antibody for staining cellular targets.

Materials:

-

Adherent cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation buffer: 4% paraformaldehyde in PBS

-

Permeabilization buffer (for intracellular targets): 0.1% Triton X-100 in PBS

-

Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Cy3 diacid (diso3)-conjugated primary or secondary antibody

-

(Optional) Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Preparation: Wash the cells on coverslips three times with PBS.

-

Fixation: Fix the cells with fixation buffer for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (if required): For intracellular targets, incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

-

Antibody Incubation: Dilute the Cy3-conjugated antibody to its optimal concentration in the blocking buffer. Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter set for Cy3.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows relevant to the use of Cy3 diacid (diso3) in microscopy.

Caption: Workflow for covalent labeling of proteins with Cy3 diacid (diso3).

Caption: General workflow for immunofluorescence staining of adherent cells.

Concluding Remarks

Cy3 diacid (diso3) remains a cornerstone fluorophore in microscopy due to its bright emission, high water solubility, and well-established conjugation chemistries. Its spectral properties are compatible with common laser lines and filter sets, making it accessible to a wide range of researchers. While newer dyes may offer enhanced photostability, the robust performance and cost-effectiveness of Cy3 derivatives ensure their continued relevance in cellular imaging, flow cytometry, and other fluorescence-based applications. Careful adherence to optimized labeling and staining protocols is paramount to achieving high-quality, reproducible results in microscopy experiments.

References

Methodological & Application

Application Notes: Cy3 Diacid(diso3) NHS Ester Protein Labeling

References

- 1. assaygenie.com [assaygenie.com]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. jenabioscience.com [jenabioscience.com]

- 4. youtube.com [youtube.com]

- 5. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 6. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]

- 7. interchim.fr [interchim.fr]

- 8. m.youtube.com [m.youtube.com]

- 9. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. docs.aatbio.com [docs.aatbio.com]

Application Notes and Protocols: Amine-Reactive Cy3 Diacid (diso3) Conjugation

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Cyanine 3 (Cy3) is a bright, orange-fluorescent dye widely used for covalently labeling biomolecules in various research and diagnostic applications.[1][] Its derivatives are instrumental in fields like cellular imaging, immunofluorescence, flow cytometry, and ELISAs.[1] The amine-reactive form of Cy3, typically an N-Hydroxysuccinimide (NHS) ester, is one of the most common tools for labeling proteins and other molecules containing primary amines.[1]

This particular variant, a diacid or disulfonated Cy3 (often denoted as diso3 or sulfo-Cy3), contains two sulfonate groups. This modification significantly increases the dye's water solubility, which is highly advantageous for labeling proteins that may be sensitive to organic solvents or prone to aggregation. The enhanced hydrophilicity also helps to reduce non-specific binding and dye-dye interactions that can cause fluorescence quenching.

The fundamental chemistry involves the reaction of the Cy3 NHS ester with a primary amine (—NH₂) on the target biomolecule, such as the ε-amino group of a lysine residue or the N-terminus of a protein, to form a highly stable amide bond.[3] The reaction is highly dependent on pH, with optimal conditions typically falling between pH 8.0 and 9.0.[4]

Conjugation Chemistry and Mechanism

The conjugation process is a nucleophilic acyl substitution reaction. The deprotonated primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond linking the Cy3 dye to the protein and the release of N-hydroxysuccinimide as a byproduct.

Experimental Workflow Overview

The overall process for labeling a biomolecule with amine-reactive Cy3 diacid follows a logical sequence of preparation, reaction, purification, and characterization. Each step is critical for achieving a well-defined, functional conjugate suitable for downstream applications.

References

Application Notes and Protocols for Labeling Oligonucleotides with Cy3 Diacid (diso3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. Cyanine 3 (Cy3) is a bright, orange-fluorescent dye widely used for this purpose due to its high quantum yield and photostability. This document provides detailed protocols for labeling amino-modified oligonucleotides with a disulfonated Cy3 dicarboxylic acid (Cy3 diacid diso3). The disulfonated nature of this dye significantly increases its water solubility, preventing aggregation and improving reaction kinetics in aqueous buffers. The dicarboxylic acid functionality allows for a stable amide bond formation with a primary amine on the oligonucleotide, typically introduced at the 5', 3', or an internal position during synthesis.

The following protocols detail the activation of the Cy3 diacid, the conjugation reaction, and the purification and quality control of the final labeled oligonucleotide.

Data Presentation

Quantitative data for the labeling process is summarized in the tables below for easy reference and comparison.

Table 1: Spectral and Physicochemical Properties of Cy3

| Property | Value | Reference |

| Excitation Maximum (λex) | ~550-554 nm | [1][2] |

| Emission Maximum (λem) | ~568-570 nm | [1][2] |

| Molar Extinction Coefficient (at λex) | ~150,000 cm⁻¹M⁻¹ | [3] |

| Recommended Purification Method | High-Performance Liquid Chromatography (HPLC) | [2] |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Recommended Value | Notes |

| Oligonucleotide Type | Amino-modified DNA or RNA | A primary amine is required for conjugation. |

| Dye-to-Oligonucleotide Molar Ratio | 10:1 to 50:1 | Optimization may be required depending on the oligonucleotide sequence and length. |

| Typical Labeling Efficiency | > 80% | Efficiency can be influenced by buffer pH, reaction time, and purity of starting materials. |

| Expected Dye-to-Oligo Ratio (DOL) | ~1.0 | For a single amine modification site. |

| Post-Labeling Purification Yield | 50-70% | Yields can vary based on the efficiency of the purification method. |

Experimental Protocols

Activation of Cy3 Diacid (diso3)

This protocol describes the in-situ activation of the carboxylic acid groups on the Cy3 dye to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This is achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS).

Materials:

-

Cy3 diacid (diso3)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

Procedure:

-

Prepare Reagents:

-

Dissolve Cy3 diacid in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

Prepare fresh solutions of EDC (20 mg/mL) and NHS (10 mg/mL) in anhydrous DMF or DMSO.

-

-

Activation Reaction:

-

In a microcentrifuge tube, combine 1.5 equivalents of EDC and 1.2 equivalents of NHS for each equivalent of Cy3 diacid.

-

Add the Cy3 diacid solution to the EDC/NHS mixture.

-

Vortex briefly and incubate the reaction for 60 minutes at room temperature, protected from light. The resulting solution contains the activated Cy3-NHS ester and is ready for conjugation to the amino-modified oligonucleotide.

-

Conjugation of Activated Cy3 to Amino-Modified Oligonucleotide

Materials:

-

Activated Cy3-NHS ester solution (from Protocol 1)

-

Amino-modified oligonucleotide (desalted or purified)

-

0.2 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5

-

Nuclease-free water

Procedure:

-

Prepare Oligonucleotide: Dissolve the lyophilized amino-modified oligonucleotide in the 0.2 M Sodium Bicarbonate/Borate buffer to a concentration of 1-5 mg/mL.

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the activated Cy3-NHS ester solution to the oligonucleotide solution.

-

Vortex gently and incubate for 2-4 hours at room temperature or overnight at 4°C, with continuous gentle mixing and protected from light.

-

-

Quench Reaction (Optional): To quench any unreacted Cy3-NHS ester, add hydroxylamine or Tris buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

Purification of Cy3-Labeled Oligonucleotide by HPLC

Purification is critical to remove unreacted free dye and unlabeled oligonucleotides.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.[4][5]

Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile

-

Nuclease-free water

Procedure:

-

Sample Preparation: Dilute the conjugation reaction mixture with Mobile Phase A.

-

HPLC Separation:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Inject the sample onto the column.

-

Elute the components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 60% Acetonitrile over 30-40 minutes.

-

Monitor the elution profile at 260 nm (for the oligonucleotide) and ~550 nm (for Cy3).

-

-

Fraction Collection: The unlabeled oligonucleotide will elute first, followed by the Cy3-labeled product, which is more hydrophobic. The free Cy3 dye will be retained longer on the column. Collect the peak that absorbs at both 260 nm and 550 nm.

-

Desalting: Desalt the collected fraction using a desalting column or ethanol precipitation to remove the TEAA buffer salts.

-

Lyophilization: Lyophilize the purified, desalted Cy3-labeled oligonucleotide to a dry pellet. Store at -20°C, protected from light.

Quantification and Quality Control

A. UV-Vis Spectrophotometry for Concentration and Degree of Labeling (DOL)

-

Resuspend the lyophilized Cy3-labeled oligonucleotide in nuclease-free water or a suitable buffer.

-

Measure the absorbance of the solution at 260 nm (A260) and 550 nm (A550).

-

Calculate the concentration of the oligonucleotide and the dye using the following formulas:

-

Oligonucleotide Concentration (µM) = [A260 - (A550 × CF260)] / εoligo

-

εoligo is the molar extinction coefficient of the unlabeled oligonucleotide at 260 nm.

-

CF260 is the correction factor for the Cy3 absorbance at 260 nm (typically ~0.08).

-

-

Cy3 Concentration (µM) = A550 / εCy3

-

εCy3 is the molar extinction coefficient of Cy3 at 550 nm (~150,000 cm⁻¹M⁻¹).

-

-

Degree of Labeling (DOL) = [Cy3 Concentration] / [Oligonucleotide Concentration]

-

B. Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the successful conjugation and determine the final product's purity.[6] The expected mass will be the mass of the unlabeled oligonucleotide plus the mass of the Cy3 diacid minus the mass of one water molecule.

Visualizations

Caption: Experimental workflow for labeling oligonucleotides with Cy3 diacid.

Caption: Chemical pathway for Cy3 diacid conjugation to an amino-oligonucleotide.

Caption: Use of a Cy3-labeled probe in a FISH experiment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 3. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sg.idtdna.com [sg.idtdna.com]

Application Notes and Protocols: Cy3 Diacid(diso3) in FRET Pairs

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cy3 Diacid(diso3) in FRET

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it an invaluable tool for studying molecular interactions, conformational changes in proteins and nucleic acids, and for high-throughput screening in drug discovery.[1][2] The efficiency of this non-radiative energy transfer is exquisitely sensitive to the distance between a donor and an acceptor fluorophore, typically in the range of 1-10 nm.[3]

The cyanine dye, Cy3, is a widely used fluorophore in FRET experiments, most commonly acting as the donor in the popular Cy3-Cy5 FRET pair.[1][4] The specific variant, Cy3 diacid(diso3) , offers enhanced water solubility due to the presence of two sulfonic acid groups and two carboxylic acid groups. This improved solubility is advantageous for labeling biological macromolecules like proteins and nucleic acids, reducing the likelihood of aggregation and non-specific binding in aqueous buffers.

These application notes provide a comprehensive overview of the use of Cy3 diacid(diso3) as a FRET donor, including its spectral properties, common acceptor partners, and detailed protocols for labeling and FRET analysis.

Spectral Properties and FRET Pair Selection

The selection of an appropriate donor-acceptor pair is critical for a successful FRET experiment. The emission spectrum of the donor must overlap with the excitation spectrum of the acceptor. Cy3's spectral characteristics make it an excellent donor for several acceptor dyes, most notably Cy5.

Table 1: Spectral Properties of Cy3

| Property | Value |

| Excitation Maximum (λex) | ~550 nm |

| Emission Maximum (λem) | ~570 nm |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ |

| Quantum Yield | ~0.16 (for Cy3 on dsDNA)[5] |

Table 2: Common FRET Acceptor Partners for Cy3 Donor

| Acceptor | Excitation Max (nm) | Emission Max (nm) | Förster Distance (R₀) with Cy3 (Å) |

| Cy5 | ~649 | ~670 | ~50-54 [1][4] |

| Alexa Fluor 647 | ~650 | ~668 | ~51 |

| DyLight 650 | ~652 | ~672 | ~54 |

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. The Cy3-Cy5 pair is widely used due to its large Förster distance, which allows for the measurement of a broader range of molecular distances.[1]

Applications of Cy3 Diacid(diso3) in FRET-Based Assays

The versatility of Cy3 diacid(diso3) as a FRET donor enables its use in a wide array of applications in research and drug development.

Studying Protein Conformation and Dynamics

FRET can be used to monitor conformational changes in proteins by labeling two different sites on the protein with a donor and an acceptor. A change in the distance between these sites will result in a change in FRET efficiency.

Investigating Protein-Protein Interactions

By labeling two different proteins with a donor and an acceptor, FRET can be used to detect and quantify their interaction. Binding of the two proteins brings the fluorophores into close proximity, resulting in an increase in FRET.

Nucleic Acid Hybridization and Structure

Cy3 diacid(diso3) can be used to label oligonucleotides to study DNA and RNA hybridization, folding, and the dynamics of nucleic acid-protein interactions.[1][6] For example, annealing of a Cy3-labeled strand to a Cy5-labeled complementary strand brings the dyes close together, leading to a high FRET signal.[1]

High-Throughput Screening (HTS) for Drug Discovery

FRET-based assays are well-suited for HTS to identify compounds that modulate molecular interactions.[7][8][9] For instance, a screen could be designed to find inhibitors of a protein-protein interaction, where a decrease in the FRET signal indicates the efficacy of a compound.[8]

Experimental Protocols

Here we provide detailed protocols for labeling biomolecules with Cy3 diacid(diso3) and performing FRET measurements.

Labeling Proteins with Cy3 Diacid(diso3) NHS Ester

This protocol describes the labeling of primary amines (e.g., lysines) on a protein with an N-hydroxysuccinimide (NHS) ester derivative of Cy3 diacid(diso3).

Logical Workflow for Protein Labeling

Workflow for protein labeling with Cy3.

Materials:

-

Protein of interest in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)

-

Cy3 diacid(diso3) NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

-

Dye Preparation: Immediately before use, dissolve the Cy3 diacid(diso3) NHS ester in a small amount of DMF or DMSO to create a 10-20 mM stock solution.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the reactive dye to the protein solution. Mix well and incubate for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~550 nm (for Cy3 concentration).

Labeling Nucleic Acids with Cy3 Diacid(diso3)

Oligonucleotides can be synthesized with an amine modification at a specific position, which can then be labeled with Cy3 diacid(diso3) NHS ester.

Procedure:

-

Oligonucleotide Preparation: Resuspend the amine-modified oligonucleotide in a carbonate/bicarbonate buffer (pH 9.0).

-

Dye Preparation: Prepare a fresh stock solution of Cy3 diacid(diso3) NHS ester in DMSO.

-

Labeling Reaction: Add a 2- to 5-fold molar excess of the reactive dye to the oligonucleotide solution. Incubate overnight at room temperature in the dark.

-

Purification: Purify the labeled oligonucleotide using ethanol precipitation or HPLC.

Performing FRET Measurements

FRET can be measured using various techniques, including steady-state fluorescence spectroscopy and single-molecule FRET (smFRET) microscopy.

Signaling Pathway in a FRET Experiment

Energy transfer pathway in a Cy3-Cy5 FRET experiment.

Steady-State FRET Measurement Protocol:

-

Sample Preparation: Prepare samples containing the donor-only labeled molecule, the acceptor-only labeled molecule, and the dual-labeled molecule in the same buffer.

-

Instrument Setup: Use a fluorometer to excite the donor (Cy3) at its excitation maximum (~550 nm).

-

Data Acquisition: Record the emission spectrum from ~560 nm to ~750 nm.

-

Data Analysis:

-

Measure the donor emission intensity in the absence (I_D) and presence (I_DA) of the acceptor.

-

Calculate the FRET efficiency (E) using the formula: E = 1 - (I_DA / I_D).

-

Alternatively, measure the sensitized emission of the acceptor and calculate the apparent FRET efficiency. Corrections for spectral crosstalk are necessary for accurate quantification.[3]

-

Data Analysis and Troubleshooting

Data Analysis Workflow

A typical workflow for FRET data analysis.

Table 3: Troubleshooting Common FRET Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Low FRET Signal | - Distance between fluorophores > 10 nm.- Incorrect labeling sites.- Photobleaching of the acceptor. | - Re-evaluate labeling sites to ensure proximity upon interaction.- Minimize exposure to excitation light before measurement.[10]- Confirm labeling and protein integrity. |

| High Background Signal | - Unreacted dye in the sample.- Non-specific binding of labeled molecules.- Autofluorescence from sample components. | - Ensure thorough purification after labeling.- Include appropriate blocking agents (e.g., BSA).- Measure the fluorescence of an unlabeled control sample. |

| Donor Quenching without Acceptor Sensitization | - Dynamic quenching by other molecules.- Aggregation of the labeled molecule. | - Perform control experiments with a non-FRET acceptor.- Analyze sample by dynamic light scattering or size-exclusion chromatography. |

| Apparent FRET due to Crosstalk | - Direct excitation of the acceptor by the donor's excitation wavelength.- Bleed-through of donor emission into the acceptor detection channel. | - Use appropriate control samples (donor-only, acceptor-only) to quantify and correct for crosstalk.[3]- Optimize filter sets to minimize spectral overlap.[1] |

Conclusion

Cy3 diacid(diso3) is a robust and versatile FRET donor with favorable spectral properties and enhanced water solubility. Its common pairing with Cy5 provides a reliable spectroscopic ruler for a wide range of biological and drug discovery applications. By following the detailed protocols and considering the potential challenges outlined in these notes, researchers can effectively utilize Cy3 diacid(diso3) to gain valuable insights into the intricate world of molecular interactions.

References

- 1. agilent.com [agilent.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A high throughput drug screen based on fluorescence resonance energy transfer (FRET) for anticancer activity of compounds from herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]